An In-depth Technical Guide to the Synthesis and Properties of Ethyl(1-phenylethyl)benzene
An In-depth Technical Guide to the Synthesis and Properties of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of Ethyl(1-phenylethyl)benzene. The document details a common synthetic route, presents key physical and chemical properties in a structured format, and outlines standard characterization methodologies.
Introduction
Ethyl(1-phenylethyl)benzene is an aromatic hydrocarbon of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. Its structure, consisting of a benzene ring substituted with both an ethyl group and a 1-phenylethyl group, gives rise to several positional isomers (ortho, meta, and para), each potentially conferring distinct physical and biological properties. This guide will focus on the synthesis of a mixture of these isomers via a standard electrophilic aromatic substitution reaction and provide available data for specific isomers.
Synthesis of Ethyl(1-phenylethyl)benzene
The most common and industrially relevant method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[1][2] This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group.[1][2] For the synthesis of Ethyl(1-phenylethyl)benzene, a plausible approach is the reaction of ethylbenzene with styrene in the presence of a Lewis acid catalyst.
Reaction Principle
The Friedel-Crafts alkylation of ethylbenzene with styrene proceeds via the formation of a carbocation intermediate from styrene, which then attacks the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, leading to a mixture of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene as the major products, with the meta-isomer formed in smaller amounts.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of Ethyl(1-phenylethyl)benzene, based on established Friedel-Crafts alkylation procedures.
Materials:
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Ethylbenzene (reactant and solvent)
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Styrene (reactant)
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Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
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Hydrochloric Acid (HCl), dilute aqueous solution
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Dichloromethane (or other suitable organic solvent for extraction)
Procedure:
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To a stirred, cooled (0-5 °C) solution of excess ethylbenzene and a catalytic amount of anhydrous aluminum chloride, slowly add styrene dropwise. The reaction is exothermic and the temperature should be maintained below 10 °C.
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After the addition is complete, continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.
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Quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold dilute hydrochloric acid.
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Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the excess ethylbenzene and solvent by distillation under reduced pressure.
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The resulting crude product, a mixture of Ethyl(1-phenylethyl)benzene isomers, can be purified by fractional distillation or column chromatography.
Data Presentation: Physical and Chemical Properties
The following table summarizes the available quantitative data for isomers of Ethyl(1-phenylethyl)benzene. Note that some data are computed and may vary slightly from experimental values.
| Property | 1-Ethyl-2-(1-phenylethyl)benzene | 1-Ethyl-4-(2-phenylethyl)benzene | General Ethyl(1-phenylethyl)benzene |
| CAS Number | 18908-70-8[3] | 64800-83-5[4] | 35254-73-0 |
| Molecular Formula | C₁₆H₁₈[3] | C₁₆H₁₈[4] | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [3] | 210.31 g/mol [4] | 210.314 g/mol |
| Boiling Point | Not available | Not available | 293.5 °C at 760 mmHg |
| Density | Not available | Not available | 0.96 g/cm³ |
| Flash Point | Not available | Not available | 133 °C |
| Refractive Index | Not available | Not available | 1.55 |
| LogP (computed) | 5.6[4] | 5.6[4] | 4.40080 |
Characterization
The synthesized Ethyl(1-phenylethyl)benzene isomers can be characterized using a variety of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the different isomers by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.[3]
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Infrared (IR) Spectroscopy: Can be used to identify the characteristic C-H stretching and bending vibrations of the aromatic rings and alkyl groups.[3]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for Ethyl(1-phenylethyl)benzene.
Relationship between Synthesis and Properties
Caption: Influence of synthesis on the properties of the product.
References
- 1. rsc.org [rsc.org]
- 2. 1-Ethynyl-4-(phenylethynyl)benzene | C16H10 | CID 11275700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-2-(1-phenylethyl)benzene | C16H18 | CID 87844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-ethyl-4-(2-phenylethyl)- | C16H18 | CID 92369 - PubChem [pubchem.ncbi.nlm.nih.gov]
